molecular formula C18H21ClN4O B2706282 3-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide CAS No. 1797813-16-1

3-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Cat. No. B2706282
CAS RN: 1797813-16-1
M. Wt: 344.84
InChI Key: RQUJWQBKDKXYTR-UHFFFAOYSA-N
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Description

“3-chloro-N-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It has been identified as a potent Glycine Transporter 1 Inhibitor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel glycine transporter 1 (GlyT1) inhibitor was designed by the superposition of different chemotypes to enhance its inhibitory activity . Starting from 2-chloro- )-piperidin-2-yl]methyl}-3- (trifluoromethyl)benzamide (, SSR504734), the introduction of heteroaromatic rings enabled an increase in the GlyT1 inhibitory activity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and may involve several steps. For instance, the protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 67-69℃ and a predicted density of 1.205±0.06 g/cm3 . The compound is also predicted to have a pKa value of 13.36±0.50 .

Scientific Research Applications

Non-Aqueous Capillary Electrophoresis

Research involving non-aqueous capillary electrophoresis has developed methods for the separation of imatinib mesylate and related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine and others. This technique is crucial for quality control and the analysis of pharmaceutical compounds, highlighting the importance of precise separation methods in drug analysis and development (Lei Ye et al., 2012).

Antineoplastic Tyrosine Kinase Inhibitor Metabolism

Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied for its metabolism in chronic myelogenous leukemia patients. The research identifies the main metabolic pathways of flumatinib, providing insights into its biotransformation in humans. This knowledge is essential for the development of effective cancer therapies (Aishen Gong et al., 2010).

Histone Deacetylase Inhibitor for Cancer Treatment

The compound MGCD0103, identified for its selective inhibition of histone deacetylases, represents a significant advance in cancer treatment. Its ability to block cancer cell proliferation and induce apoptosis demonstrates the therapeutic potential of targeting epigenetic regulators in oncology (Nancy Z. Zhou et al., 2008).

KCNQ2/Q3 Potassium Channel Openers

Research on N-pyridyl benzamide KCNQ2/Q3 potassium channel openers has explored their applications in treating epilepsy and pain. Although some compounds showed promise, their development was halted due to toxicities, highlighting the challenges in drug development and the need for thorough preclinical testing (G. Amato et al., 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the sources, it is known to inhibit Glycine Transporter 1 (GlyT1) . GlyT1 plays a crucial role in the regulation of glycine concentrations in the synaptic cleft, and its inhibition can have significant effects on neurotransmission .

properties

IUPAC Name

3-chloro-N-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c1-13-10-16(22-18(21-13)23-8-3-2-4-9-23)12-20-17(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUJWQBKDKXYTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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